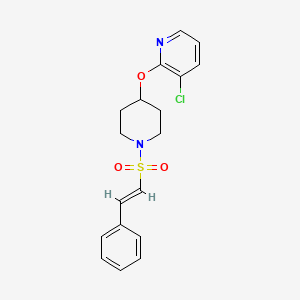

(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a styrylsulfonyl group

Mechanism of Action

Target of action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, “(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine” might interact with a variety of targets depending on its specific structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the production of materials with specific chemical properties

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

- 1-(4-fluorobenzyl)piperidin-4-yl

- 3,4-dichlorobenzyl)piperidin-4-yl

- 4-bromobenzyl)piperidin-4-yl

Uniqueness

What sets (E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Biological Activity

(E)-3-chloro-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews its biological properties, synthesis, mechanism of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O3S with a molecular weight of 378.9 g/mol. The compound features a pyridine ring substituted with a chlorinated and a piperidinyl group, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClN2O3S |

| Molecular Weight | 378.9 g/mol |

| CAS Number | 1448140-47-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the pyridine core : Starting from suitable precursors through chlorination reactions.

- Attachment of the piperidinyl group : This may involve nucleophilic substitution reactions.

- Introduction of the styrylsulfonyl group : Achieved by reacting with sulfonyl chlorides under basic conditions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, research on related styrylsulfonyl compounds has demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities due to its sulfonyl moiety .

Anticancer Potential

The compound's ability to inhibit specific cancer cell lines has been explored in vitro. For example, derivatives of piperidine are often investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways involved in tumor growth . The presence of the styryl group may enhance this activity by promoting interactions with target proteins.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some studies suggest that related structures exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various styrylsulfonyl compounds against Gram-positive and Gram-negative bacteria, showing promising results for compounds similar to this compound .

- Anticancer Screening : Another investigation focused on the cytotoxic effects of piperidine derivatives on breast cancer cell lines, revealing that modifications at the piperidine nitrogen significantly influenced activity levels .

Properties

IUPAC Name |

3-chloro-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c19-17-7-4-11-20-18(17)24-16-8-12-21(13-9-16)25(22,23)14-10-15-5-2-1-3-6-15/h1-7,10-11,14,16H,8-9,12-13H2/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRODRIQRIJASI-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.